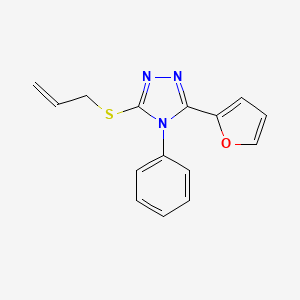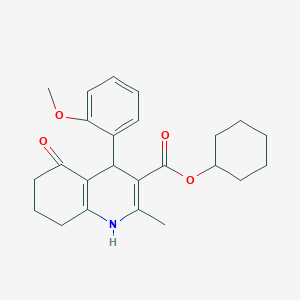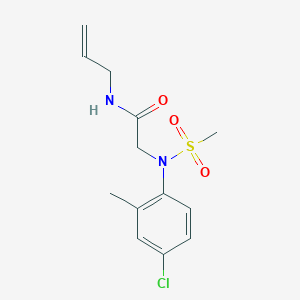![molecular formula C19H18N2O4 B4955426 4-{3-[Benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B4955426.png)
4-{3-[Benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[Benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid is a complex organic compound that features a benzyl group, a methylamino group, and a dioxopyrrolidinyl group attached to a benzoic acid core
Mechanism of Action
Target of Action
The compound, also known as PRL-8-53 , is a nootropic substituted phenethylamine .
Mode of Action
PRL-8-53 potentiates dopamine while partially inhibiting serotonin . This suggests that it may enhance the activity of dopamine, a neurotransmitter associated with reward and motivation, while reducing the activity of serotonin, another neurotransmitter involved in mood regulation .
Biochemical Pathways
Its potential cholinergic properties suggest that it may influence the cholinergic system, which plays a key role in memory and learning .
Pharmacokinetics
In the only human trial of PRL-8-53 to date, a 5 mg dose of the drug was administered orally 2–2.5 hours before study tasks .
Result of Action
In the human trial, PRL-8-53 showed a hypermnesic effect, improving recollection in healthy volunteers . Poor performers showed an 87.5-105% increase in recollection, while older subjects experienced an average 108-152% improvement .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[Benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxopyrrolidinyl intermediate, which can be synthesized through the reaction of succinic anhydride with an appropriate amine under reflux conditions . The benzyl(methyl)amino group can be introduced via a nucleophilic substitution reaction using benzyl chloride and methylamine . Finally, the benzoic acid moiety is incorporated through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{3-[Benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and methylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Introduction of carboxylic acid or aldehyde groups.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{3-[Benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[Benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid methyl ester
- 3-(2-Benzylmethylaminoethyl)benzoic acid methyl ester hydrochloride
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its dioxopyrrolidinyl group, in particular, is not commonly found in similar compounds, making it a valuable scaffold for drug development and material science .
Properties
IUPAC Name |
4-[3-[benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-20(12-13-5-3-2-4-6-13)16-11-17(22)21(18(16)23)15-9-7-14(8-10-15)19(24)25/h2-10,16H,11-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAODXZCLXFABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955353.png)

![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955365.png)


![5-(4-Methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride](/img/structure/B4955384.png)
![6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B4955386.png)

![6-amino-4-(3-chloro-4-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955393.png)
![4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B4955396.png)
![2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4955417.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(2-thienylmethyl)benzamide](/img/structure/B4955427.png)
![1-(4-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4955442.png)
